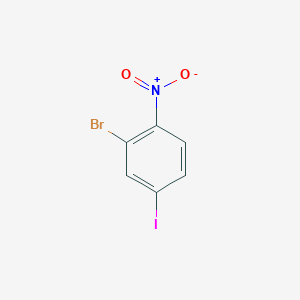

2-Bromo-4-iodo-1-nitrobenzene

Description

BenchChem offers high-quality 2-Bromo-4-iodo-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-iodo-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVOKEUHKNSWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-iodo-1-nitrobenzene: Properties, Synthesis, and Strategic Applications in Chemical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodo-1-nitrobenzene is a strategically important tri-substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its molecular architecture, featuring two distinct halogen atoms (bromine and iodine) and a strongly electron-withdrawing nitro group, offers a powerful platform for constructing complex molecular scaffolds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an in-depth analysis of its reactivity and applications, particularly in the context of pharmaceutical and agrochemical research.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. 2-Bromo-4-iodo-1-nitrobenzene is identified by a unique set of identifiers and exhibits specific physicochemical characteristics that are critical for reaction planning and execution.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-4-iodo-1-nitrobenzene | [1] |

| Molecular Formula | C₆H₃BrINO₂ | [1][2][3][4] |

| CAS Number | 860603-83-4 | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1I)Br)[O-] | [1] |

| InChI Key | GPVOKEUHKNSWFV-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 327.90 g/mol | [1][4] |

| Exact Mass | 326.83919 Da | [1][2][4] |

| Physical Form | Solid | [3] |

| XLogP3 | 3.1 | [1] |

| Complexity | 161 | [1][2][4] |

| Hydrogen Bond Donors | 0 | [1][4] |

| Hydrogen Bond Acceptors | 2 | [1][4] |

Synthesis: A Mechanistic Approach via Diazotization

The most common and reliable method for synthesizing halo-nitroaromatics of this type is through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. This pathway offers high yields and regiochemical control, starting from a readily available aniline precursor.

Causality in Experimental Design

The synthesis of 2-Bromo-4-iodo-1-nitrobenzene from its corresponding aniline (2-bromo-4-amino-1-nitrobenzene) is a multi-step process where each condition is critical for success.

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is the cornerstone of this synthesis. This is achieved using sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄).[5][6][7] The acid serves two purposes: it protonates the nitrous acid formed in situ, generating the highly electrophilic nitrosonium ion (NO⁺), and it prevents the newly formed diazonium salt from engaging in unwanted coupling reactions with the unreacted aniline.

-

Temperature Control: The diazonium salt is notoriously unstable at elevated temperatures.[5] Maintaining a temperature below 10°C, and ideally between 0-5°C, is paramount to prevent its premature decomposition into highly reactive aryl cations, which would lead to a mixture of undesirable byproducts (e.g., phenols from reaction with water) and significantly lower the yield of the target iodo-compound.[5][6]

-

Iodide Substitution: The diazonium group (-N₂⁺) is an exceptional leaving group, as it departs as dinitrogen gas (N₂), a thermodynamically very stable molecule. This facilitates nucleophilic aromatic substitution. Iodide is a sufficiently strong nucleophile to displace the diazonium group directly without the need for a copper catalyst, which is typically required for bromo- or chloro- substitutions (the classic Sandmeyer reaction).[5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-4-iodo-1-nitrobenzene.

Detailed Synthesis Protocol

-

Preparation of Diazonium Salt: In a flask, carefully add 2-bromo-4-amino-1-nitrobenzene to a pre-cooled solution of concentrated sulfuric acid and water. Cool the resulting slurry to 0-5°C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline slurry, ensuring the temperature of the reaction mixture does not exceed 5°C. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

Iodide Displacement: In a separate, larger beaker, dissolve sodium iodide in water. Slowly and carefully add the cold diazonium salt solution to the iodide solution with stirring. This addition is exothermic and will be accompanied by the vigorous evolution of nitrogen gas.

-

Workup and Isolation: Once the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine, and finally with water again. The pure product can be obtained by recrystallization from a suitable solvent system, such as ethanol/water.

Strategic Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-4-iodo-1-nitrobenzene lies in the distinct reactivity of its three functional components. This allows for a hierarchical approach to molecular construction, which is highly valued in drug discovery for creating diverse chemical libraries.

The Principle of Sequential Cross-Coupling

The central tenet of using this reagent is the reactivity difference between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of a C-I bond is lower than that of a C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst center. This is often the rate-determining step in the catalytic cycle.[8]

-

C-I Bond Reactivity: The carbon-iodine bond is the most labile site. It will readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions under relatively mild conditions (e.g., lower temperatures, less reactive catalysts).[8][9]

-

C-Br Bond Reactivity: The carbon-bromine bond is more robust and typically requires more forcing conditions (e.g., higher temperatures, more electron-rich phosphine ligands, stronger bases) to react.

This reactivity differential enables chemists to perform a selective reaction at the C-4 position (iodine) while leaving the C-2 position (bromine) intact for a subsequent, different transformation.[9]

Caption: Sequential functionalization enabled by differential halogen reactivity.

The Role of the Nitro Group

The nitro group is not merely a placeholder; it plays two critical roles:

-

Activation: As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), should a suitable nucleophile and conditions be employed.[10]

-

Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to a primary amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the aniline moiety is a common feature in many active pharmaceutical ingredients (APIs).[11] This reduction can be performed at various stages of the synthetic sequence, adding another layer of strategic flexibility.

Applications in Drug Discovery and Medicinal Chemistry

The unique attributes of 2-Bromo-4-iodo-1-nitrobenzene make it an invaluable tool for medicinal chemists.

-

Scaffold Decoration: It provides a rigid phenyl scaffold that can be "decorated" with two different substituents in a controlled, regioselective manner. This is essential for exploring the structure-activity relationship (SAR) of a potential drug candidate.

-

Library Synthesis: The ability to perform sequential couplings allows for the rapid generation of libraries of related compounds. By varying the coupling partners in each of the two steps, a large and diverse set of molecules can be synthesized for high-throughput screening.

-

Fragment-Based Drug Design (FBDD): This molecule can be used to link different molecular fragments together, creating more complex molecules with potentially higher binding affinity to biological targets. The nitrobenzene core itself can serve as a central fragment.

-

Therapeutic Areas: Intermediates with this substitution pattern are used in the synthesis of compounds for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[9][12]

Safety and Handling

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Bromo-4-iodo-1-nitrobenzene is more than just a chemical reagent; it is a strategic platform for molecular design. Its value is derived from the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds, combined with the synthetic versatility of the nitro group. For researchers in drug discovery and process development, this compound provides a reliable and efficient route to complex, highly functionalized aromatic structures, accelerating the discovery and development of novel chemical entities.

References

-

PubChem. (n.d.). 2-Bromo-1-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-iodo-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

-

StuDocu. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-iodo-1-nitrobenzene | C6H3BrINO2 | CID 79018077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-1-Iodo-4-Nitrobenzene | CymitQuimica [cymitquimica.com]

- 4. 2-Bromo-1-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Bromo-4-iodo-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-bromo-4-iodo-1-nitrobenzene, a key chemical intermediate. We will delve into its nomenclature, physicochemical properties, synthesis, core reactivity principles, and its strategic applications in the fields of pharmaceutical and agrochemical development. The information is presented to support advanced research and synthetic design, emphasizing the causality behind its chemical behavior and utility.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is foundational for all scientific discourse, regulatory compliance, and patent literature. The compound in focus is systematically named according to IUPAC nomenclature, which provides a standardized and unambiguous descriptor of its molecular structure.

The IUPAC name for this compound is 2-bromo-4-iodo-1-nitrobenzene [1]. This name is derived by identifying the parent benzene ring and numbering the substituents to give the lowest possible locants, with alphabetical priority given to "bromo" over "iodo" and "nitro".

Beyond its systematic name, the compound is recognized by several synonyms in commercial and chemical databases. Understanding these is crucial for comprehensive literature and supplier searches.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-bromo-4-iodo-1-nitrobenzene[1] |

| Common Synonyms | 2-Bromo-4-iodonitrobenzene[1] |

| CAS Number | 860603-83-4[1][2] |

| Molecular Formula | C₆H₃BrINO₂[1][3][4] |

| SMILES | C1=CC(=C(C=C1I)Br)[O-][1] |

| InChI | InChI=1S/C6H3BrINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H[1] |

| InChIKey | GPVOKEUHKNSWFV-UHFFFAOYSA-N[1] |

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its handling, application in reactions, and purification.

Physical Properties

2-Bromo-4-iodo-1-nitrobenzene is typically supplied as an orange, crystalline solid[2]. Its key computed and predicted physical properties are summarized below.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 327.90 g/mol | [1][4] |

| Appearance | Orange crystalline needles | [2] |

| Boiling Point (Predicted) | 305.9 ± 32.0 °C | [2] |

| Density (Predicted) | 2.349 ± 0.06 g/cm³ |[2] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS), 2-bromo-4-iodo-1-nitrobenzene is classified with several hazards, necessitating careful handling in a laboratory setting.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H312: (As per some sources) Harmful in contact with skin[4].

-

H332: (As per some sources) Harmful if inhaled[4].

Precautionary Statements: Standard precautions include avoiding ingestion, inhalation, and contact with skin and eyes. Use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume hood[2].

Synthesis Pathway: A Mechanistic Approach

The synthesis of substituted nitroaromatics often relies on well-established methodologies, including electrophilic aromatic substitution and Sandmeyer-type reactions. For 2-bromo-4-iodo-1-nitrobenzene, a plausible and efficient route involves the diazotization of a corresponding aniline precursor followed by treatment with a nitrite source.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2-bromo-4-iodoaniline as the immediate precursor. This aniline can be converted to a diazonium salt, which is then displaced by a nitro group.

Caption: Retrosynthetic analysis for 2-bromo-4-iodo-1-nitrobenzene.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations[5][6][7].

Step 1: Diazotization of 2-Bromo-4-iodoaniline

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-4-iodoaniline (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HCl, ~3.0 eq) at room temperature.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt should precipitate as a fine solid.

-

Dissolve sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline salt slurry. Causality: This addition must be slow to maintain the low temperature (0-5 °C). Diazonium salts are thermally unstable and can decompose violently or lead to unwanted side reactions if the temperature rises[5][6]. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

Step 2: Nitro-de-diazoniation (Sandmeyer-type Reaction)

-

In a separate reaction vessel, prepare a solution or suspension of sodium nitrite (~2.0 eq) in water, potentially with a copper catalyst (e.g., Cu₂O or freshly prepared copper powder) to facilitate the reaction.

-

Slowly add the cold diazonium salt solution from Step 1 to this nitrite solution. Causality: The diazonium salt is added to the nitrite solution to maintain an excess of the nucleophile, minimizing side reactions. A vigorous evolution of nitrogen gas (N₂) will be observed, which is the thermodynamic driving force for the reaction[7].

-

After the addition is complete, allow the mixture to stir at low temperature until gas evolution ceases, then let it warm slowly to room temperature to ensure the reaction goes to completion.

Step 3: Workup and Purification

-

The reaction mixture will contain the solid product. Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts and then with a small amount of cold ethanol or methanol to remove soluble organic impurities.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-4-iodo-1-nitrobenzene as orange needles.

-

Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Core Reactivity and Strategic Utility

The synthetic value of 2-bromo-4-iodo-1-nitrobenzene stems from the distinct reactivity of its three functional groups. This allows for a high degree of control in sequential chemical transformations, which is a cornerstone of modern drug discovery and complex molecule synthesis[8].

The Influence of the Nitro Group

The nitro group is a powerful electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) . This allows for the displacement of one of the halogen atoms by a strong nucleophile, a reaction that is generally difficult on an unactivated benzene ring[9][10].

Differential Reactivity of Halogens in Cross-Coupling

The most significant feature for synthetic chemists is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The reactivity trend for oxidative addition to the palladium catalyst is C-I > C-Br >> C-Cl[11].

This hierarchy is critical because it enables site-selective functionalization . A reaction can be performed selectively at the more reactive C-I bond under mild conditions, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction under more forcing conditions. This stepwise approach is fundamental to building molecular complexity in a controlled manner[8][11].

Caption: Selective functionalization enabled by differential halogen reactivity.

Transformation of the Nitro Group

The nitro group itself is a versatile functional handle. It can be readily reduced to an aniline (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This introduces a nucleophilic and basic site into the molecule, opening up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and further substitutions[10][12].

Applications in Drug Discovery and Development

Aromatic compounds containing nitro groups and multiple halogens are crucial building blocks in medicinal chemistry[13][14]. 2-Bromo-4-iodo-1-nitrobenzene is a prime example of an intermediate that provides the structural framework and reactive handles necessary for constructing novel bioactive molecules.

-

Scaffold Decoration: In drug discovery, a core molecular scaffold is often "decorated" with various functional groups to optimize its pharmacological properties (e.g., potency, selectivity, ADME). The ability to selectively functionalize the iodo, bromo, and (reduced) nitro positions of this compound allows for the systematic synthesis of a library of analogues for structure-activity relationship (SAR) studies[12].

-

Bioisosteric Replacement: Halogen atoms can significantly influence a drug's lipophilicity, membrane permeability, and metabolic stability[8]. This intermediate allows for the precise placement of bromine and iodine, which can be used to fine-tune these properties.

-

Precursor for Complex Heterocycles: Many pharmaceuticals are based on heterocyclic ring systems. The functional groups on 2-bromo-4-iodo-1-nitrobenzene can be used as anchor points to build complex heterocyclic structures, which are prevalent in anti-cancer, anti-inflammatory, and antimicrobial agents[8][14].

Conclusion

2-Bromo-4-iodo-1-nitrobenzene is more than a simple chemical; it is a strategic tool for molecular architects. Its value lies in the predictable and differential reactivity of its functional groups. A comprehensive understanding of its synthesis, safety, and chemical behavior—particularly the hierarchy of halogen reactivity in cross-coupling reactions—empowers researchers to design and execute efficient, controlled, and innovative synthetic routes. This control is paramount in the resource-intensive fields of drug discovery and agrochemical development, where the ability to rapidly generate and test diverse, complex molecules is a key driver of success.

References

-

PubChem. 2-Bromo-1-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238706. Available from: [Link]

-

PubChem. 2-Bromo-4-iodo-1-nitrobenzene | C6H3BrINO2 | CID 79018077. Available from: [Link]

-

PubChem. 4-Bromo-2-iodo-1-nitrobenzene | C6H3BrINO2 | CID 12700217. Available from: [Link]

-

Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

-

StuDocu. Synthesis of 4-iodonitrobenzene. Available from: [Link]

-

Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Available from: [Link]

-

Medium. Leveraging 1-Bromo-4-iodobenzene in Pharmaceutical Synthesis and Drug Discovery. Available from: [Link]

-

Blogger. Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Available from: [Link]

Sources

- 1. 2-Bromo-4-iodo-1-nitrobenzene | C6H3BrINO2 | CID 79018077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-iodo-1-nitrobenzene | 860603-83-4 [chemicalbook.com]

- 3. 2-Bromo-1-Iodo-4-Nitrobenzene | CymitQuimica [cymitquimica.com]

- 4. 2-Bromo-1-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. nbinno.com [nbinno.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-iodo-1-nitrobenzene in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-Bromo-4-iodo-1-nitrobenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical properties of the compound, offers a predictive solubility profile in common organic solvents, and presents a robust experimental protocol for precise solubility determination.

Introduction: The Synthetic Significance of 2-Bromo-4-iodo-1-nitrobenzene

2-Bromo-4-iodo-1-nitrobenzene is a halogenated nitroaromatic compound of significant interest in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a versatile building block for drug precursors.[1] The presence of three distinct functional groups—a nitro group, a bromine atom, and an iodine atom—on the benzene ring provides a rich platform for a variety of chemical transformations. The differential reactivity of the bromo and iodo substituents, for instance, allows for selective cross-coupling reactions, a cornerstone of modern drug discovery. A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties: A Foundation for Understanding Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for 2-Bromo-4-iodo-1-nitrobenzene are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-iodo-1-nitrobenzene | [2] |

| Molecular Formula | C₆H₃BrINO₂ | [2][3] |

| Molecular Weight | 327.90 g/mol | [2] |

| Appearance | Solid, Orange crystalline needles | [3] |

| Predicted Boiling Point | 305.9 ± 32.0 °C | [2] |

| Predicted Density | 2.349 ± 0.06 g/cm³ | [2] |

| Predicted XLogP3 | 3.1 |

The predicted XLogP3 value of 3.1 is a critical indicator of the compound's lipophilicity.[4] This value suggests that 2-Bromo-4-iodo-1-nitrobenzene is significantly more soluble in non-polar organic solvents than in water. The presence of the polar nitro group, however, introduces a degree of polarity to the molecule, which can influence its solubility in more polar organic media.

Predicted Solubility Profile in Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low to Moderate | The non-polar nature of hexane aligns with the lipophilic character of the benzene ring, but the polar nitro group may limit high solubility. |

| Toluene | Non-polar (aromatic) | High | The aromatic nature of toluene will favorably interact with the benzene ring of the solute, leading to good solubility. |

| Dichloromethane | Polar aprotic | High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. |

| Chloroform | Polar aprotic | High | Similar to dichloromethane, chloroform is expected to be an effective solvent. |

| Ethyl Acetate | Polar aprotic | Moderate to High | The ester functionality of ethyl acetate provides a balance of polarity that should facilitate the dissolution of the compound. |

| Acetone | Polar aprotic | Moderate | The highly polar nature of acetone may lead to slightly lower solubility compared to less polar aprotic solvents. |

| Ethanol | Polar protic | Low to Moderate | The hydrogen-bonding capability of ethanol may not be as effective in solvating the largely non-polar solute. |

| Methanol | Polar protic | Low | As a more polar protic solvent than ethanol, methanol is expected to be a poorer solvent for this compound. |

| Water | Polar protic | Very Low | The high lipophilicity of the compound makes it sparingly soluble in water. |

It is crucial to emphasize that this table represents a predicted solubility profile. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination: A Gravimetric Approach

To empower researchers with the ability to obtain precise and reliable solubility data, a detailed, step-by-step gravimetric method is provided below. This protocol is designed as a self-validating system for determining the solubility of a solid compound in an organic solvent at a specific temperature.[5][6]

Materials and Equipment

-

2-Bromo-4-iodo-1-nitrobenzene (solute)

-

Organic solvent of interest

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

-

Fume hood

Experimental Workflow

Caption: Key factors influencing the solubility of an organic compound.

-

"Like Dissolves Like" Principle: As previously mentioned, this is the most fundamental principle. The non-polar benzene ring and halogen substituents of 2-Bromo-4-iodo-1-nitrobenzene favor dissolution in non-polar solvents, while the polar nitro group contributes to its solubility in more polar organic solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. For recrystallization purposes, identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal.

-

Solvent Polarity: The polarity of the solvent plays a critical role. A good solvent for 2-Bromo-4-iodo-1-nitrobenzene will have a polarity that is complementary to the overall polarity of the solute molecule.

Applications in Drug Discovery and Organic Synthesis

The utility of 2-Bromo-4-iodo-1-nitrobenzene as a synthetic intermediate stems from the distinct reactivity of its functional groups. The nitro group is a strong electron-withdrawing group and can be a precursor to an amino group upon reduction. The bromine and iodine atoms are excellent leaving groups in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective modifications of the aromatic ring, which is a powerful strategy in the synthesis of complex pharmaceutical agents. [7][8]A clear understanding of its solubility allows for the optimization of reaction conditions, product isolation, and purification, thereby streamlining the drug development process.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Bromo-4-iodo-1-nitrobenzene in organic solvents. While experimental data remains scarce, a predictive framework based on its physicochemical properties has been established. The detailed gravimetric protocol presented herein offers a reliable method for researchers to determine the precise solubility in solvents relevant to their work. A thorough grasp of the solubility of this versatile synthetic intermediate is indispensable for its efficient application in the advancement of organic synthesis and pharmaceutical research.

References

-

PubChem. 2-Bromo-4-iodo-1-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Hao, Y., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15209. [Link]

-

Vereshchagin, A. N., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4753. [Link]

-

Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. [Link]

-

Kim, S., & Tidor, B. (2021). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(1), 64-75. [Link]

-

Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). [Link]

-

Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

- Pharmaceutical Organic Chemistry II Lab Manual.

-

Solubility of Things. Gravimetric Analysis. [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

-

ResearchGate. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. [Link]

-

Palmer, D. S., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Nature Communications, 11(1), 5753. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Gramatica, P., & Giani, E. (2013). QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin. Chemosphere, 92(9), 1147-1154. [Link]

-

Ascensus. (2023). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. [Link]

-

McDonagh, J. L., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 124(1), 1-52. [Link]

-

Scribd. Steps in Gravimetric Analysis. [Link]

-

PubChem. o-Iodonitrobenzene. National Center for Biotechnology Information. [Link]

-

Optibrium. (2021). Predicting Regioselectivity of Metabolism for UGT, AO, FMO, and CES Enzymes. [Link]

-

Kim, S., & Tidor, B. (2021). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(1), 64-75. [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3691. [Link]

-

PubChem. 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1-iodo-4-nitrobenzene. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Bromo-2-iodo-1-nitrobenzene | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-iodo-1-nitrobenzene | C6H3BrINO2 | CID 79018077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-Iodo-4-Nitrobenzene | CymitQuimica [cymitquimica.com]

- 4. 2-Bromo-1-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. msesupplies.com [msesupplies.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Electrophilic Aromatic Substitution on Halonitrobenzenes: Principles, Regioselectivity, and Synthetic Strategy

This guide provides an in-depth exploration of the principles governing electrophilic aromatic substitution (EAS) reactions on halonitrobenzene substrates. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond foundational concepts to dissect the intricate interplay of electronic and steric effects that dictate reactivity and regioselectivity in these challenging chemical systems. We will elucidate the causality behind experimental outcomes and provide actionable protocols, grounded in authoritative chemical principles.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The reaction proceeds via a two-step addition-elimination mechanism, wherein the aromatic π-system is temporarily disrupted.[1][2]

-

Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks a potent electrophile (E⁺). This is the slow, rate-determining step as it breaks the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2][3]

-

Rearomatization: A base removes a proton from the sp³-hybridized carbon of the arenium ion. This fast step restores the aromatic system, yielding the substituted product.[1][4]

The overall transformation maintains the highly stable aromatic core, making it a substitution rather than an addition reaction.

Caption: The general two-step mechanism of electrophilic aromatic substitution.

The Dueling Influences of Nitro and Halo Substituents

In halonitrobenzenes, the reactivity and orientation of incoming electrophiles are dictated by the powerful, and often conflicting, electronic effects of the two substituents.

The Nitro Group: A Potent Deactivator and meta-Director

The nitro group (–NO₂) is one of the most strongly deactivating substituents in EAS. Its influence stems from two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework, making the ring electron-poor and less nucleophilic.

-

Resonance Effect (-M): The nitro group can withdraw electron density from the π-system via resonance, further deactivating the ring.[5] This effect is most pronounced at the ortho and para positions.

This strong deactivation means that nitrobenzene reacts roughly 100,000 times slower than benzene itself.[2]

Crucially, the resonance withdrawal destabilizes the arenium ion intermediates formed during ortho and para attack. A particularly unstable resonance contributor places a positive charge on the carbon atom directly attached to the electron-deficient nitrogen atom. Attack at the meta position avoids this destabilizing arrangement, making it the kinetically favored pathway.[1] Consequently, the nitration of nitrobenzene yields approximately 93% meta-dinitrobenzene.[1][6]

Caption: Causality of the meta-directing effect of the nitro group in EAS.

Halogens: The Anomaly of ortho, para-Directing Deactivators

Halogens (F, Cl, Br, I) present a unique case. They are deactivating groups, yet they direct incoming electrophiles to the ortho and para positions.[1][7] This paradox is resolved by understanding the competition between their inductive and resonance effects.

-

Inductive Effect (-I): Like the nitro group, halogens are highly electronegative and withdraw electron density from the ring inductively, deactivating it overall. This makes halobenzenes less reactive than benzene.[7]

-

Resonance Effect (+M): The halogen atom has lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation enriches the electron density specifically at the ortho and para positions.[2][7]

During EAS, this resonance donation effectively stabilizes the arenium ion intermediates for ortho and para attack by creating an additional resonance structure where the positive charge is delocalized onto the halogen. This stabilization lowers the activation energy for ortho and para pathways relative to the meta pathway. Although the ring is less reactive than benzene, the substitution that does occur is directed to the ortho and para positions. For example, the nitration of chlorobenzene yields a mixture of ortho- and para-nitrochlorobenzene, with almost no meta isomer formed.[8][9]

Regioselectivity in the Electrophilic Substitution of Halonitrobenzenes

When both a halogen and a nitro group are present, the site of further substitution is determined by the combined directing effects of both groups. The cardinal rule is that the directing effect of the most activating group prevails , though in this case, it is more a matter of the "least deactivating" director.[10] Since the halogen is an ortho, para-director and the nitro group is a meta-director, we can predict the outcomes for the three constitutional isomers.

The overall reactivity of halonitrobenzenes is extremely low due to the presence of two powerful electron-withdrawing groups. Consequently, these reactions require harsh conditions, such as the use of fuming nitric acid or oleum (fuming sulfuric acid) and elevated temperatures.[2][11]

Data Summary: Predicted Major Products of Nitration

The following table outlines the predicted major product for the nitration of the three isomers of chloronitrobenzene. The logic applies similarly to other halogens.

| Starting Material | Substituent Positions | Directing Effects | Predicted Major Product | Rationale |

| o-Chloronitrobenzene | Cl at C1, NO₂ at C2 | Cl (o,p-director): directs to C4, C6.NO₂ (m-director): directs to C4, C6. | 2,4-Dinitrochlorobenzene | Both groups reinforce substitution at C4 and C6. C4 is favored due to reduced steric hindrance from the C1 chloro group compared to C6.[12] |

| m-Chloronitrobenzene | Cl at C1, NO₂ at C3 | Cl (o,p-director): directs to C2, C4, C6.NO₂ (m-director): directs to C5. | 2,5-Dichloronitrobenzene (via subsequent chlorination) or complex mixtures | The directing effects are opposed and target different carbons. Substitution is difficult and may lead to mixtures. The position between two groups (C2) is highly disfavored. |

| p-Chloronitrobenzene | Cl at C1, NO₂ at C4 | Cl (o,p-director): directs to C2.NO₂ (m-director): directs to C2. | 2,4-Dinitrochlorobenzene | Both groups strongly reinforce substitution at the C2 position (and its equivalent C6). This reaction is relatively clean and predictable.[13] |

Note: The synthesis of specific isomers, particularly meta-substituted ones, may require alternative synthetic routes rather than direct EAS on a deactivated ring.[8]

Field-Proven Experimental Protocol: Dinitration of Chlorobenzene

This section provides a representative protocol for the synthesis of 2,4-dinitrochlorobenzene, a common industrial intermediate. This procedure illustrates the stringent conditions required for EAS on a deactivated halobenzene ring.

WARNING: This reaction involves highly corrosive and oxidizing strong acids. It is exothermic and produces toxic fumes. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Objective: To synthesize 2,4-dinitrochlorobenzene via the electrophilic nitration of p-nitrochlorobenzene (or directly from monochlorobenzene).

Materials:

-

Monochlorobenzene (or p-nitrochlorobenzene)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%) or Concentrated Nitric Acid (68-70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare the nitrating mixture. For every 1 mole of substrate, a typical mixture consists of a 2:1 molar excess of nitric acid in sulfuric acid. Slowly add the fuming nitric acid to the concentrated sulfuric acid while cooling the flask in an ice-water bath. The temperature should be maintained below 10°C during this addition.[11][14]

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, begin the slow, dropwise addition of monochlorobenzene from the dropping funnel. The reaction is highly exothermic; maintain the internal temperature between 40-50°C using the ice bath for efficient cooling. Do not allow the temperature to exceed 50°C to minimize the formation of byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, slowly heat the reaction mixture to 90-100°C using a heating mantle. Maintain this temperature for 1.5 to 2 hours to drive the second nitration to completion.[14]

-

Reaction Quench and Product Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the acidic mixture onto a large beaker filled with crushed ice with constant stirring. This will precipitate the crude solid product.[11]

-

Filtration and Washing: Filter the precipitated yellow solid using a Büchner funnel. Wash the solid thoroughly with large volumes of cold water until the washings are neutral to litmus paper. This removes residual acids.

-

Purification by Recrystallization: Transfer the crude, dried solid to a flask and recrystallize from a minimal amount of hot ethanol. The pure 2,4-dinitrochlorobenzene will crystallize upon cooling as pale yellow needles. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization: Confirm the identity and purity of the product using Thin Layer Chromatography (TLC), melting point analysis (M.P. of 2,4-DNCB ≈ 51-54°C), and spectroscopic methods such as NMR or GC-MS.[15]

Caption: Experimental workflow for the synthesis of 2,4-dinitrochlorobenzene.

Conclusion

The electrophilic aromatic substitution of halonitrobenzenes is a challenging yet predictable area of organic synthesis governed by fundamental electronic principles. The strong deactivating and meta-directing nature of the nitro group, combined with the deactivating yet ortho, para-directing nature of halogens, creates a substrate of very low reactivity. Successful functionalization hinges on understanding how these directing effects either reinforce or oppose one another, coupled with the use of appropriately harsh reaction conditions. For drug development professionals and synthetic chemists, a firm grasp of these principles is essential for designing rational synthetic routes and anticipating reaction outcomes for this important class of chemical intermediates.

References

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Scribd. [Link]

-

Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

-

Leah4sci. (2025, February 18). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube. [Link]

-

Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38). [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

- Google Patents. (n.d.). US8003831B1 - Process for the synthesis of dihalodinitrobenzenes.

-

Quora. (2018, May 3). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?. Quora. [Link]

-

Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). 3-Nitrochlorobenzene. Wikipedia. [Link]

-

The Organic Chemistry Tutor. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Chemistry 210 Experiment 10. UW-La Crosse. [Link]

- Google Patents. (n.d.). CN101544568A - Dinitrochlorobenzene synthesis method and microreactor.

-

Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

- Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.

-

Chemistry LibreTexts. (2015, July 18). 15.10: Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

Kaplan MCAT Prep. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

-

New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Chemistry Learning. (2023, March 24). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube. [Link]

-

National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. NIH. [Link]

-

ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

-

PJSIR. (n.d.). PREPARATION OF DINITROCHLORO. BENZENE FROM MONOCHLORO. BENZENE WITH COMMERCIAL NITRIC ACTD. PJSIR. [Link]

-

RSC Publishing. (2021, January 7). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC. [Link]

-

Michael Evans. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

-

SlidePlayer. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. SlidePlayer. [Link]

-

Industrial and Engineering Chemistry. (n.d.). Effect of Process Conditions on Formation of Isomers in Nitration of Chlorobenzene. ACS Publications. [Link]

-

CK-12 Foundation. (2026, January 1). Electrophilic Substitution Reactions - Haloarenes. CK-12. [Link]

-

Academia.edu. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Academia.edu. [Link]

-

University of Idaho. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. U of I. [Link]

-

Akhil The Chemist. (2023, October 26). Synthesis of m-dinitrobenzene. YouTube. [Link]

-

Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry Steps. [Link]

-

Professor Dave Explains. (2018, April 12). 35.02 Sulfonation of Benzene. YouTube. [Link]

-

The Organic Chemistry Tutor. (2021, January 9). 1,3-dichlorobenzene synthesis. YouTube. [Link]

-

Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions. Chemistry Stack Exchange. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jru.edu.in [jru.edu.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN101544568A - Dinitrochlorobenzene synthesis method and microreactor - Google Patents [patents.google.com]

- 14. pjsir.org [pjsir.org]

- 15. scribd.com [scribd.com]

Methodological & Application

Strategic Synthesis of Bioactive Molecules Utilizing 2-Bromo-4-iodo-1-nitrobenzene

An Application Note and Protocol Guide

Executive Summary: The Strategic Advantage of Orthogonal Functionality

In the landscape of modern medicinal chemistry, the efficient and controlled construction of complex molecular architectures is paramount. 2-Bromo-4-iodo-1-nitrobenzene has emerged as a preeminent building block, offering a powerful and versatile platform for the synthesis of bioactive molecules. Its utility is rooted in the distinct and orthogonally reactive functional groups present on the benzene ring. The arrangement of a nitro group with two different halogens—bromine and iodine—provides discrete reaction sites that can be addressed selectively.[1]

The fundamental principle governing its application lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2] The carbon-iodine (C-I) bond, being weaker, undergoes oxidative addition to a palladium(0) center more readily than the more robust carbon-bromine (C-Br) bond.[2][3] This inherent reactivity difference (C-I > C-Br > C-Cl) is a cornerstone of its strategic use, enabling chemists to perform sequential, site-selective modifications.[2] The strongly electron-withdrawing nitro group further modulates the ring's reactivity, not only activating it for nucleophilic aromatic substitution (SNAr) but also serving as a synthetic handle for conversion to an amino group, thereby opening avenues for further diversification.[1][4]

This guide provides an in-depth exploration of the synthetic applications of 2-bromo-4-iodo-1-nitrobenzene, detailing field-proven protocols and the scientific rationale behind the experimental choices.

Core Synthetic Strategies and Mechanistic Insights

The true power of 2-bromo-4-iodo-1-nitrobenzene is realized through a series of well-established yet highly effective synthetic transformations.

Sequential Cross-Coupling Reactions: A Stepwise Elaboration

The differential reactivity of the C-I and C-Br bonds allows for a stepwise functionalization, beginning with the more labile C-I bond at the C-4 position, followed by a subsequent reaction at the C-2 position.

The first coupling reaction is typically performed under milder conditions to ensure selectivity for the C-I bond. The Sonogashira coupling introduces an alkyne moiety, a valuable linker in many bioactive compounds, while the Suzuki-Miyaura reaction forges a new carbon-carbon bond with an organoboron reagent.[2]

Causality of Experimental Choices:

-

Catalyst Selection: For the initial coupling at the C-I position, a standard palladium catalyst such as [Pd(PPh₃)₄] or [PdCl₂(PPh₃)₂] is often sufficient. The lower bond dissociation energy of the C-I bond allows for oxidative addition under relatively mild conditions.

-

Temperature Control: Lower reaction temperatures (e.g., room temperature to ~50 °C) are often employed to prevent premature reaction at the C-Br bond, thereby ensuring high regioselectivity.[5]

-

Base and Solvent: The choice of base (e.g., K₂CO₃, Et₃N) and solvent (e.g., THF, DMF, dioxane/water) is critical for facilitating the catalytic cycle and ensuring the solubility of all reaction components.

Once the C-4 position is functionalized, the remaining C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions.

Causality of Experimental Choices:

-

Enhanced Catalyst Activity: To activate the stronger C-Br bond, a more active catalyst system is often necessary. This may involve the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) in conjunction with a palladium source like Pd₂(dba)₃, or employing pre-catalysts like [Pd(dppf)Cl₂].

-

Elevated Temperatures: Higher reaction temperatures (e.g., 80-120 °C) are generally required to facilitate the oxidative addition at the C-Br bond.

The logical flow for these sequential reactions is visualized below:

Caption: Sequential functionalization workflow.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group significantly activates the benzene ring for nucleophilic attack, particularly at the ortho and para positions.[1][4] In 2-bromo-4-iodo-1-nitrobenzene, both halogens are activated; however, the bromine at C-2 is ortho to the nitro group, making it a prime site for SNAr.

Causality of Experimental Choices:

-

Regioselectivity: The SNAr reaction generally favors substitution at the position that best stabilizes the negative charge in the intermediate Meisenheimer complex. The ortho position (C-2) provides excellent stabilization through resonance with the nitro group.

-

Solvent Effects: Polar aprotic solvents like DMSO or DMF are ideal as they effectively solvate the cationic counter-ion without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

-

Nucleophile Strength: Strong nucleophiles (e.g., alkoxides, thiolates, amines) are required to initiate the attack on the electron-deficient aromatic ring.

Detailed Application Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic exploration.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol details the selective coupling of an arylboronic acid at the C-4 iodo position, a key step in building biaryl scaffolds found in many kinase inhibitors.[6][7]

Materials:

-

2-Bromo-4-iodo-1-nitrobenzene (1.0 eq)

-

(4-Methoxyphenyl)boronic acid (1.2 eq)

-

[Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-iodo-1-nitrobenzene (328 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Add the 4:1 dioxane/water mixture (10 mL).

-

Degas the solution by bubbling N₂ through it for 15 minutes.

-

Add [Pd(PPh₃)₄] (35 mg, 0.03 mmol) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-4-(4-methoxyphenyl)-1-nitrobenzene.

Expected Outcome & Data:

| Entry | Arylboronic Acid | Yield (%) |

| 1 | (4-Methoxyphenyl)boronic acid | 85-95% |

| 2 | Phenylboronic acid | 88-96% |

| 3 | (3-Pyridyl)boronic acid | 75-85% |

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol demonstrates the displacement of the C-2 bromine, a common strategy for synthesizing precursors to benzimidazoles, which are prevalent in pharmaceuticals.[8][9]

Materials:

-

2-Bromo-4-iodo-1-nitrobenzene (1.0 eq)

-

Piperidine (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-iodo-1-nitrobenzene (328 mg, 1.0 mmol) in DMSO (5 mL).

-

Add K₂CO₃ (276 mg, 2.0 mmol) and piperidine (0.15 mL, 1.5 mmol).

-

Heat the mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and dry under vacuum to obtain 1-(4-iodo-2-nitrophenyl)piperidine. The product is often pure enough for subsequent steps without further purification.

Mechanism Visualization:

Caption: SNAr addition-elimination mechanism.

Protocol 3: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a crucial final step in many synthetic sequences, unlocking a wealth of further functionalization possibilities.

Materials:

-

Substituted nitrobenzene (from Protocol 1 or 2) (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Ethanol (EtOH)

Procedure:

-

Suspend the nitro-aromatic compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add SnCl₂·2H₂O (902 mg, 4.0 mmol) to the suspension.

-

Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the corresponding aniline.

References

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

-

Koopman, H., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1695–1702. [Link]

-

Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

-

Sharma, P., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]

-

MacMillan, D. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1770-1774. [Link]

-

Gellis, A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]

-

Dömling, A., et al. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Chemical Reviews, 116(24), 15065-15146. [Link]

-

Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug−Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69-78. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-iodo-1-nitrobenzene | 860603-83-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. calibrechem.com [calibrechem.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Benzimidazole synthesis [organic-chemistry.org]

Foreword: The Strategic Imperative for Regiocontrolled Carbazole Synthesis

An Application Guide for the Regioselective Synthesis of Substituted Carbazoles Utilizing 2-Bromo-4-iodo-1-nitrobenzene

The carbazole framework is a cornerstone in contemporary medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it a privileged scaffold in a multitude of FDA-approved drugs and high-performance organic electronics. However, the therapeutic or photophysical properties of a carbazole-based molecule are critically dependent on the specific placement of substituents around its tricyclic core. Therefore, the ability to control the regiochemistry during synthesis is not merely an academic exercise but a fundamental requirement for innovation.

This guide details a robust and highly regioselective strategy for the synthesis of complex carbazoles, starting from the versatile building block, 2-bromo-4-iodo-1-nitrobenzene. The differential reactivity of the halogen atoms, coupled with the directing and activating properties of the nitro group, provides an elegant solution to the challenge of regiocontrol. We will dissect the causality behind the experimental design, provide validated, step-by-step protocols, and offer expert insights to empower researchers to construct diverse carbazole libraries with precision and efficiency.

The Precursor's Advantage: Unlocking Sequential Functionalization

The synthetic utility of 2-bromo-4-iodo-1-nitrobenzene stems from the significant difference in bond strength between the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive, allowing for selective oxidative addition of the palladium catalyst at this position under conditions where the C-Br bond remains largely unaffected. This predictable reactivity hierarchy is the lynchpin of our synthetic strategy.

This allows for a three-stage approach to diversification:

-

Initial C-C or C-N bond formation at the highly reactive C4-iodo position.

-

Reductive cyclization of the nitro group to form the central pyrrole ring of the carbazole.

-

Subsequent functionalization at the less reactive C2-bromo position on the newly formed carbazole scaffold.

This stepwise approach obviates the need for many of the protecting group strategies that often complicate and lengthen synthetic routes, thereby improving overall efficiency.

Overall Synthetic Workflow

Caption: A high-level overview of the three-stage carbazole synthesis.

Core Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol achieves the selective arylation at the C4-iodo position. The conditions are chosen to favor the reaction at the more labile C-I bond.

Underlying Principle: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[1] The generally accepted trend for oxidative addition of palladium(0) to aryl halides is Ar-I > Ar-Br > Ar-Cl.[2] This differential reactivity allows for the selective coupling at the iodo-substituted position.[3]

Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling.

Detailed Methodology:

-

In a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 2-bromo-4-iodo-1-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

-

Add a degassed 4:1:1 mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-bromo-4-aryl-1-nitrobenzene.

Expertise & Experience:

-

Causality of Reagent Choice: The use of a relatively mild base like Na2CO3 and a moderate temperature helps to ensure the selectivity for the C-I bond. Stronger bases or higher temperatures could begin to activate the C-Br bond, leading to a loss of selectivity.

-

Catalyst System: While Pd(PPh3)4 is a workhorse catalyst, some challenging couplings may benefit from more modern ligand systems (e.g., SPhos, XPhos) which can promote the reaction under even milder conditions.

-

Self-Validation: The protocol's success is validated by NMR and mass spectrometry analysis of the product, which will confirm the selective substitution at the C4 position, with the bromine and nitro groups remaining intact.

Protocol 2: Cadogan-Sundberg Reductive Cyclization

This protocol facilitates the formation of the carbazole core through a reductive cyclization of the nitro group.

Underlying Principle: The Cadogan-Sundberg reaction is a classic method for synthesizing indoles and carbazoles from ortho-nitrobiphenyls or related structures.[4][5] The reaction is believed to proceed through the deoxygenation of the nitro group by a trivalent phosphorus reagent (like triethyl phosphite) to form a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization.[6]

Caption: The mechanistic pathway of the Cadogan-Sundberg cyclization.

Detailed Methodology:

-

Place the 2-bromo-4-aryl-1-nitrobenzene (1.0 equiv) into a round-bottom flask fitted with a reflux condenser.

-

Add an excess of triethyl phosphite (P(OEt)3), which acts as both the reagent and the solvent (typically 5-10 equivalents).

-

Under an inert atmosphere, heat the reaction mixture to 150-160 °C.

-

Stir the reaction at this temperature and monitor by TLC. The reaction may take several hours to reach completion.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite under high vacuum.

-

The crude residue can be purified by column chromatography or recrystallization to afford the 7-bromo-2-arylcarbazole.

Expertise & Experience:

-

High Temperature Requirement: The high reaction temperature is necessary to facilitate the formation of the energetic nitrene intermediate.

-

Alternative Two-Step Approach: For substrates that are sensitive to high temperatures, a milder, two-step alternative can be employed: a. Reduction: Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C). b. Cyclization: Perform an intramolecular Buchwald-Hartwig amination on the resulting 2-bromo-4-aryl-aniline to close the ring. This palladium-catalyzed reaction often proceeds at lower temperatures (80-120 °C).

-

Trustworthiness: This reaction has been a reliable method for carbazole synthesis for decades, and its mechanism is well-supported in the chemical literature.[4][6]

Data Presentation: Representative Syntheses

The following table summarizes expected outcomes for the synthesis of various carbazole derivatives using the described protocols.

| Starting Material | Arylboronic Acid (Step 1) | Yield (Step 1) | Cyclization Method | Yield (Step 2) | Final Product |

| 2-Bromo-4-iodo-1-nitrobenzene | Phenylboronic acid | ~90% | Cadogan-Sundberg | ~85% | 7-Bromo-2-phenylcarbazole |

| 2-Bromo-4-iodo-1-nitrobenzene | 4-Methoxyphenylboronic acid | ~88% | Cadogan-Sundberg | ~82% | 7-Bromo-2-(4-methoxyphenyl)carbazole |

| 2-Bromo-4-iodo-1-nitrobenzene | Thiophene-2-boronic acid | ~85% | Two-Step (SnCl2/Pd-cat.) | ~75% | 7-Bromo-2-(thiophen-2-yl)carbazole |

| 2-Bromo-4-iodo-1-nitrobenzene | 4-(Trifluoromethyl)phenylboronic acid | ~92% | Cadogan-Sundberg | ~88% | 7-Bromo-2-(4-(trifluoromethyl)phenyl)carbazole |

Note: Yields are illustrative and can vary based on reaction scale and specific substrate reactivity.

Authoritative Grounding and Final Remarks

The synthetic strategy presented in this guide is built upon a foundation of well-established and predictable chemical transformations. The regioselective nature of palladium-catalyzed cross-coupling reactions involving dihalogenated arenes is a widely exploited principle in organic synthesis.[3] Similarly, the Cadogan-Sundberg cyclization is a classic and reliable method for the formation of the carbazole core.[4][6]

By leveraging 2-bromo-4-iodo-1-nitrobenzene, researchers gain access to a powerful platform for creating diverse libraries of unsymmetrically substituted carbazoles. The preserved bromine atom on the carbazole product serves as a valuable synthetic handle for subsequent diversification, enabling the exploration of structure-activity relationships in drug discovery or the fine-tuning of electronic properties in materials science. This precursor thus represents a key tool for advancing research in these critical fields.

References

-

Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University. [Link]

-

PubChem. (n.d.). 2-Bromo-4-iodo-1-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1758-1762. [Link]

-

Kumar, A., et al. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. RSC Advances. [Link]

-

Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384-5387. [Link]

-

Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis. Name Reactions in Heterocyclic Chemistry II. [Link]

-

Biffis, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 865. [Link]

-

Majgier-Baranowska, H., et al. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron Letters, 53(35), 4785-4788. [Link]

-

Sridevi, et al. (2021). Cadogan/Cadogan-Sundberg Cyclization Reaction: An Overview. ChemistrySelect. [Link]

-

Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. [Link]

Sources

Troubleshooting & Optimization

optimizing Suzuki coupling with 2-Bromo-4-iodo-1-nitrobenzene

An essential resource for chemists engaged in the synthesis of complex molecules, this Technical Support Center provides in-depth guidance for optimizing the Suzuki-Miyaura coupling reaction with 2-Bromo-4-iodo-1-nitrobenzene. As a Senior Application Scientist, my goal is to blend foundational mechanistic understanding with practical, field-tested advice to help you navigate the unique challenges presented by this substrate.